1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine, also known as (2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine, is a chiral compound with significant potential in medicinal chemistry and pharmaceuticals. This compound features a cyclopropyl group, a difluorophenyl group, and a pyrrolidine ring, which together create a unique molecular structure with interesting chemical properties. Its chemical identifier is 2219379-59-4.
This compound is classified under organic low-molecular-weight compounds. It is notable for its applications in drug development, particularly as an intermediate in the synthesis of various pharmaceuticals. The presence of fluorine atoms in its structure enhances its biological activity and lipophilicity, making it a candidate for further research in therapeutic applications .
The synthesis of 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine typically involves several key steps:
Industrial methods may optimize these routes for scalability and cost-effectiveness, employing techniques like continuous flow chemistry to enhance production efficiency.
The molecular formula for 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine is . Its structure includes:
The compound's stereochemistry is defined as (2S,3R), indicating specific spatial arrangements that are crucial for its biological activity .
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine involves interactions with specific molecular targets such as enzymes or receptors within biological systems. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects. The precise pathways may vary based on the specific application and biological context in which the compound is utilized .
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to confirm its structure and purity during synthesis .
1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine has potential applications in several scientific fields:
Research continues into its anti-inflammatory properties and other biological activities that may contribute to new drug formulations .
The construction of the chiral cyclopropane ring utilizes transition metal-mediated reactions that achieve high stereocontrol. The trans-configured cyclopropane, essential for biological activity, is predominantly synthesized via Simmons-Smith-type reactions employing zinc carbenoids generated from diiodomethane and activated zinc. These reagents react stereospecifically with allylic alcohol precursors derived from 3,4-difluorocinnamyl alcohol to afford trans-1,2-disubstituted cyclopropanes with diastereomeric ratios exceeding 95:5 [3] [4].
Alternative transition metal-catalyzed cyclopropanations leverage rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) or copper-bisoxazoline complexes with diazo compounds. These systems generate metallocarbenes that add stereoselectively to electron-deficient olefins. Recent advances employ engineered cytochrome P411 variants (e.g., P411-C10) to catalyze cyclopropanation of 3,4-difluorostyrene derivatives using diazoacetamide precursors. This enzymatic approach achieves enantiomeric excesses >98% under mild aqueous conditions, offering a sustainable alternative to traditional methods [6].
Table 1: Cyclopropanation Method Comparison
Method | Reagent/Catalyst | Diastereoselectivity (trans:cis) | ee (%) | Yield Range (%) |
---|---|---|---|---|
Simmons-Smith | Zn/CH₂I₂ | 95:5 to >99:1 | - | 70-85 |
Rh(II)-Catalyzed | Rh₂(esp)₂ | 90:10 to 95:5 | 85-92 | 65-78 |
Enzymatic (P411-C10) | Engineered Hemoprotein | >99:1 | >98 | 75-90 |
The pyrrolidine core with defined (2S,3R) stereochemistry is constructed through chiral pool exploitation and asymmetric catalysis. L-proline derivatives serve as starting materials for installing the 3-amino group, while maintaining the inherent chirality at C2. However, full stereocontrol requires additional strategies for the C3 stereocenter [2].
Catalytic asymmetric hydrogenation of prochiral dehydroproline intermediates provides superior stereoselectivity. Enamide precursors (e.g., N-Boc-3,4-dehydropyrrolidine-2-carboxylates) undergo hydrogenation using chiral iridium-phosphinooxazoline catalysts (e.g., Ir-SpiroPhox) or rhodium-DuPhos complexes, affording the cis-configured pyrrolidine with ee values >95%. Subsequent stereoinversion at C3 via Mitsunobu reaction or enzymatic resolution achieves the desired (2S,3R) configuration [2] [4].
Disstereoselective cyclization methods are also prominent. Chiral α-haloimines derived from (R)-phenylglycinol undergo [3+2] annulation with electron-rich alkenes, yielding substituted pyrrolidines with defined stereocenters. Removal of the chiral auxiliary via hydrogenolysis then furnishes the enantiopure scaffold [4].
The 3,4-difluorophenyl group is typically introduced as a pre-fluorinated building block due to the challenges of late-stage fluorination. Halogen-dance reactions and Balz-Schiemann processes are key for synthesizing 3,4-difluoroaniline precursors:
Direct fluorination using electrophilic fluorinating agents (Selectfluor®) or deoxyfluorination (DAST, XtalFluor-E®) of phenolic precursors provides complementary routes, though with lower regioselectivity.
Construction of the stereogenic C3 amine center employs catalytic asymmetric reductive amination and enzyme-mediated resolutions:
Table 2: Catalytic Systems for Asymmetric Amination
Catalyst/System | Substrate | ee (%) | Reaction Conditions | Yield (%) |
---|---|---|---|---|
(S)-Ir-PSA18/(S)-PG-OH | 3-Ketopyrrolidine | 90-96 | H₂ (50 psi), DCM, 25°C, 24h | 82-90 |
Ru(II)-(S,S)-TsDPEN | N-Boc-3-Iminopyrrolidine | 82-88 | HCO₂H/Et₃N (5:2), 40°C, 12h | 75-85 |
CAL-B | rac-3-Aminopyrrolidine | >99 (kinetic resolution) | Vinyl acetate, MTBE, 30°C | 45 (theoretical max) |
Efficient synthesis requires strategic protection-deprotection schemes and telescoping:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7